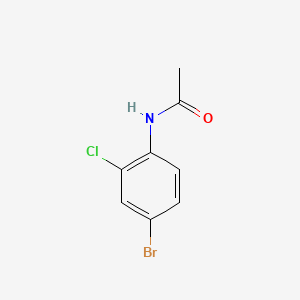

N-(4-Bromo-2-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITWNEIUIPGZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346174 | |

| Record name | 4'-Bromo-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-23-9 | |

| Record name | N-(4-Bromo-2-chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-2'-chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Bromo-2-chlorophenyl)acetamide CAS number 3460-23-9

An In-depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9)

Introduction: A Versatile Halogenated Intermediate

This compound, registered under CAS number 3460-23-9, is a halogenated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring with bromine and chlorine atoms, along with an amide functional group, makes it a valuable precursor for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical compounds and other fine chemicals.[2][3]

Molecular Structure and Chemical Identity

The structural foundation of this compound is an acetanilide core, substituted at the ortho-position with a chlorine atom and at the para-position with a bromine atom. This specific arrangement of halogens and the amide linkage dictates its reactivity and potential for further functionalization.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 3460-23-9 | [1][4] |

| IUPAC Name | This compound | [1][3][5] |

| Molecular Formula | C₈H₇BrClNO | [1][3][6] |

| Molecular Weight | 248.51 g/mol | [1][3][5] |

| InChI Key | MITWNEIUIPGZKR-UHFFFAOYSA-N | [1][3][5] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)Cl | [1][3] |

| Appearance | White to cream solid/crystals | [5][7] |

| Melting Point | 151-152 °C | [3][6] |

| Boiling Point | 367.8±32.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in hot methanol | [3] |

| Purity | ≥98% | [5][8] |

Synthesis Protocol: A Validated Laboratory Method

The synthesis of this compound is typically achieved through the electrophilic bromination of N-(2-chlorophenyl)acetamide. The following protocol is a self-validating system, incorporating in-process monitoring and standard purification techniques to ensure high purity and yield of the final product.

Causality and Experimental Rationale

The choice of reagents is critical for the success of this synthesis. N-(2-chlorophenyl)acetamide is the logical starting material. Selectfluor is employed as an efficient and relatively safe electrophilic fluorinating agent which, in the presence of a bromide source like HBr, acts as an in-situ generator of an electrophilic bromine species ("Br+"). Hydrobromic acid (HBr) serves as both a bromide source and a catalyst. The reaction is quenched with sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Dichloromethane (CH₂Cl₂) is used for extraction due to its immiscibility with water and its ability to effectively dissolve the organic product. Finally, silica gel column chromatography is the standard for purifying the product from any remaining starting material or by-products.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[2]

-

Reaction Setup: To a stirred suspension of N-(2-chlorophenyl)acetamide (75 mg, 0.5 mmol) and Selectfluor (213 mg, 0.6 mmol) in water (3.0 mL), add hydrobromic acid (HBr, 40% aqueous solution, 0.08 mL, 0.55 mmol).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature.

-

In-Process Control: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically within 5 minutes).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) followed by additional water (20.0 mL). This step neutralizes any excess electrophilic bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂) (3 x 10.0 mL).

-

Drying and Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude residue.

-

Purification: Purify the residue by silica gel column chromatography using a petroleum ether-ethyl acetate (6:1, v/v) eluent system.

-

Final Product: Collect the relevant fractions and evaporate the solvent to afford this compound as a white solid (expected yield: ~95%).

Applications in Pharmaceutical and Chemical Research

The primary value of this compound lies in its role as a versatile chemical intermediate.[2][3] The presence of three distinct reactive sites—the amide linkage and the two halogen atoms—allows for diverse synthetic manipulations.

-

Pharmaceutical Synthesis: It is a key starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][3] The N-acetylphenyl scaffold is a common feature in many biologically active molecules. The halogen atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

-

Agrochemical Development: Similar to pharmaceuticals, the halogenated acetanilide structure is relevant in the design of new agrochemicals.

-

Precursor for Novel Compounds: Researchers utilize this compound to develop new organic molecules with potential applications in material science and other fields.[1]

-

Potential Biological Activity: While primarily used as an intermediate, preliminary research suggests that this compound itself and its derivatives may possess inherent biological activities. Studies have indicated potential antimicrobial and anticancer properties, although these findings require further in-depth investigation to understand the mechanisms of action.[1] The design of new bioactive agents often leverages the structural features present in this molecule.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety. The compound is classified with several hazards that require appropriate precautions.[8][11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [5] |

| H315 | Causes skin irritation. | [5][8][11] | |

| H319 | Causes serious eye irritation. | [5][8][11] | |

| H335 | May cause respiratory irritation. | [5][8][11] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][8][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8][11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH- or CEN-certified respirator.[8]

-

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture ingress.[3][8][11]

-

Incompatibilities: Store away from strong oxidizing agents.[3][8]

-

Stability: The compound is stable under recommended storage conditions.[8]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][11]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11]

-

Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]

References

-

Chemsrc. (n.d.). 4-bromo-2-chloropyrimidine | CAS#:3460-23-9. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (2016). SAFETY DATA SHEET. Retrieved from [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Retrieved from [Link]

Sources

- 1. Buy this compound | 3460-23-9 [smolecule.com]

- 2. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 3. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 3460-23-9 [sigmaaldrich.com]

- 6. 4-bromo-2-chloropyrimidine | CAS#:3460-23-9 | Chemsrc [chemsrc.com]

- 7. A18652.14 [thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. irejournals.com [irejournals.com]

- 10. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Physical and chemical properties of N-(4-Bromo-2-chlorophenyl)acetamide

An In-depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide

Abstract

This compound is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its specific substitution pattern—a bromine atom at the para-position and a chlorine atom at the ortho-position relative to the acetamido group—provides distinct electronic and steric properties that make it a versatile building block. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications, particularly in the development of pharmaceuticals and novel chemical entities. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: Chemical Identity and Significance

This compound, identified by the CAS Number 3460-23-9 , is a solid organic compound whose structure is foundational for the synthesis of more complex molecules.[1] The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the amide functionality, offers multiple sites for chemical modification. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine atom and the amide group influence the overall reactivity and physicochemical properties of the molecule. Its potential application as an intermediate for pharmaceuticals is a key area of interest.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and material design. The key properties of this compound are summarized below.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3460-23-9 | [1] |

| Molecular Formula | C₈H₇BrClNO | [1][4] |

| Molecular Weight | 248.50 g/mol | [1] |

| Appearance | White to cream crystals or powder | [4] |

| Purity | Typically ≥98% (Commercial Grade) | [4] |

| InChI Key | MITWNEIUIPGZKR-UHFFFAOYSA-N | |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)Cl | [1] |

Thermal and Physical Data

| Property | Value | Source(s) |

| Melting Point | 151-152°C; 150.0-157.0°C | [4] |

| Boiling Point | 367.8°C at 760 mmHg (Predicted) | |

| Density | 1.649 g/cm³ (Predicted) | |

| Flash Point | 176.2°C (Predicted) | |

| Solubility | Soluble in hot methanol (may have faint turbidity) | [3] |

| Storage Temperature | Room Temperature; Store in a cool, dry, well-ventilated place | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of the corresponding aniline, 4-bromo-2-chloroaniline. A related, well-documented procedure involves the bromination of an N-arylacetamide, which highlights a common synthetic strategy for such compounds.[2] While a direct protocol for the target molecule's synthesis from its aniline precursor is standard, an alternative approach involving selective bromination is also plausible and provides insight into electrophilic aromatic substitution on substituted anilides.

Synthetic Protocol: Bromination of N-(2-chlorophenyl)acetamide

This method illustrates the synthesis of a structurally related compound and can be adapted. The key principle is the regioselective bromination of an activated aromatic ring.

Causality: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, strongly activating the aromatic ring for electrophilic substitution. In the case of N-(2-chlorophenyl)acetamide, the para-position relative to the acetamido group is vacant and sterically accessible, making it the primary site for bromination. The ortho-position is blocked by the chlorine atom.

Protocol: [2]

-

Suspension: Suspend N-(2-chlorophenyl)acetamide (0.5 mmol) and Selectfluor (0.6 mmol) in water (3.0 mL) in a suitable reaction flask with stirring.

-

Initiation: Add hydrobromic acid (HBr, 40% aqueous solution, 0.55 mmol) to the stirred suspension.

-

Reaction: Stir the mixture at room temperature for approximately 5 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) to neutralize any remaining bromine, followed by the addition of water (20.0 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) (3 x 10.0 mL).

-

Washing & Drying: Combine the organic layers and wash them as needed. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 4-bromo-2-chloro-N-acetylaniline (this compound).

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to obtain a product of high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and confirmation of the chemical structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data shows characteristic isotopic patterns due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), which is a key diagnostic feature for identifying this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

N-H Stretch: A peak around 3300-3250 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretch (Amide I): A strong absorption near 1670-1660 cm⁻¹ for the carbonyl group.

-

N-H Bend (Amide II): A peak around 1550-1530 cm⁻¹.

-

C-H Aromatic Stretch: Peaks typically above 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region.

ATR-IR spectra are available for this compound, confirming its functional group composition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C NMR data for this compound is not broadly published in open-access journals, data for the closely related isomer N-(2-bromo-4-chlorophenyl)acetamide is available and can be used for comparative purposes.[5] For the target compound, one would expect:

-

¹H NMR:

-

A singlet for the methyl (CH₃) protons around δ 2.2 ppm.

-

A singlet for the amide (NH) proton, typically broad, between δ 7.5-8.5 ppm.

-

Three distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring system.

-

-

¹³C NMR:

-

A signal for the methyl carbon around δ 24 ppm.

-

A signal for the carbonyl carbon around δ 168 ppm.

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, chloro, and acetamido substituents.

-

Chemical Reactivity and Potential Applications

The utility of this compound lies in its potential as a scaffold for building more complex molecules.

Reactivity Profile

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position. This is a cornerstone of modern synthetic chemistry for building biaryl systems or introducing alkyl, alkenyl, or alkynyl groups.

-

Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the parent 4-bromo-2-chloroaniline, which can then be used in subsequent synthetic steps, such as diazotization or reaction with other electrophiles.

-

Further Aromatic Substitution: The existing substituents deactivate the ring towards further electrophilic substitution, but under forcing conditions, reactions could potentially occur. The directing effects of the three groups would compete to determine the position of any new substituent.

Logical Flow of Application

Caption: Potential synthetic pathways originating from this compound.

Applications in Drug Development

Halogenated anilides are common structural motifs in many biologically active compounds. The specific substitution pattern of this molecule makes it a candidate intermediate for:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted anilide cores.

-

Antimicrobial/Antifungal Agents: The introduction of halogen atoms can enhance the antimicrobial properties of organic molecules.

-

Agrochemicals: Similar structures are often found in herbicides and pesticides.

The compound itself is noted as being an intermediate for pharmaceuticals.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Stability: The compound is stable under normal conditions.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Conclusion

This compound is a well-defined chemical intermediate with a valuable set of physical and chemical properties. Its dual halogenation provides specific reactivity that is highly useful in medicinal chemistry and organic synthesis for the construction of complex molecular architectures. The synthetic protocols are straightforward, and the compound's characterization is well-supported by standard analytical techniques. For research and drug development professionals, this compound represents a reliable and versatile building block for creating novel chemical entities with potential biological activity.

References

-

PubChem. N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. This compound. American Chemical Society. Available from: [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

-

Organic Syntheses. Acetamide, N-bromo-. Available from: [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide. Available from: [Link]

-

Chemchart. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Available from: [Link]

Sources

- 1. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 3. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of N-(4-Bromo-2-chlorophenyl)acetamide, a halogenated anilide of interest in synthetic chemistry. The document details the compound's core physicochemical properties, molecular structure, a validated synthesis protocol via electrophilic acylation, and a standard characterization workflow. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound for use as a building block or intermediate in complex molecular syntheses.

Compound Identification and Physicochemical Properties

This compound is a disubstituted acetanilide. The presence of bromine and chlorine atoms, along with the amide functionality, makes it a versatile intermediate for further chemical modification. Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4'-Bromo-2'-chloroacetanilide | [1] |

| CAS Number | 3460-23-9 | [1][2][3] |

| Molecular Formula | C₈H₇BrClNO | [1][2][3] |

| Molecular Weight | 248.50 g/mol | [1] |

| Appearance | White to cream crystalline powder/solid | [2] |

| Melting Point | 151-152°C | [4] |

| Boiling Point | 367.8°C at 760 mmHg (Predicted) | [4] |

| Density | 1.649 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥98% | [2] |

Molecular Structure Analysis

The molecular structure of this compound consists of a central benzene ring substituted with three different functional groups.

-

Acetamido Group (-NHCOCH₃): This group is located at position 1 of the phenyl ring. The amide linkage is crucial for many of its chemical properties and potential biological activities.

-

Chloro Group (-Cl): Positioned at the ortho- (position 2) to the acetamido group. Its electron-withdrawing nature influences the reactivity of the aromatic ring.

-

Bromo Group (-Br): Located at the para- (position 4) to the acetamido group. This halogen provides a site for various cross-coupling reactions, making it a valuable synthetic handle.

The combination of these groups on the phenyl ring creates a specific electronic and steric environment that dictates its reactivity in further synthetic transformations.

Canonical SMILES: CC(=O)NC1=C(C=C(C=C1)Br)Cl[3][4] InChI Key: MITWNEIUIPGZKR-UHFFFAOYSA-N[1][2][3]

Recommended Synthesis Protocol: Acetylation of 4-Bromo-2-chloroaniline

The most direct and common laboratory-scale synthesis of this compound involves the N-acetylation of the corresponding aniline precursor, 4-bromo-2-chloroaniline. This electrophilic substitution reaction is robust and typically high-yielding.

Principle of the Method

The lone pair of electrons on the nitrogen atom of 4-bromo-2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). A mild base is used to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents

-

4-Bromo-2-chloroaniline (Substrate)

-

Acetyl Chloride (Reagent)

-

Triethylamine (Base)

-

Dichloromethane (DCM, Anhydrous) (Solvent)

-

1M Hydrochloric Acid (HCl) (Aqueous wash)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (Aqueous wash)

-

Brine (Saturated NaCl solution) (Aqueous wash)

-

Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

-

Ethanol (Recrystallization solvent)

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chloroaniline (1 equivalent). Dissolve the starting material in anhydrous dichloromethane (approx. 10 volumes).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0°C in an ice-water bath.

-

Expert Insight: Using a slight excess of triethylamine ensures that all generated HCl is quenched, preventing potential side reactions and protonation of the starting aniline, which would render it non-nucleophilic.

-

-

Addition of Acetylating Agent: While stirring vigorously at 0°C, add acetyl chloride (1.05 equivalents) dropwise via a syringe over 10-15 minutes.

-

Expert Insight: A slow, dropwise addition is critical to control the exothermic nature of the acylation reaction and prevent the formation of di-acylated byproducts.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Expert Insight: The acidic wash removes unreacted triethylamine, while the basic wash removes any excess acetyl chloride and the acidic byproduct. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Purify the crude solid by recrystallization from hot ethanol.

-

Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization and Quality Control Workflow

To ensure the identity and purity of the synthesized this compound, a standard characterization workflow should be employed. This validates the success of the synthesis and ensures the material is suitable for subsequent steps.

Caption: Synthesis, Purification, and Characterization Workflow.

-

Melting Point Analysis: A sharp melting point close to the literature value (151-152°C) is a strong indicator of high purity.[4]

-

¹H NMR Spectroscopy: Confirms the molecular structure by showing characteristic peaks for the aromatic protons, the NH proton, and the methyl protons, with appropriate chemical shifts and coupling patterns.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with major peaks corresponding to the molecular ion [M, M+2, M+4].

-

FTIR Spectroscopy: Will show characteristic absorption bands for the N-H stretch (around 3250-3300 cm⁻¹) and the amide C=O stretch (around 1660-1680 cm⁻¹).

Safety and Handling

-

Hazard Statements: Causes skin and serious eye irritation.[1] May be harmful if swallowed and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory when handling this compound. All manipulations should be performed within a certified chemical fume hood.

Conclusion

This compound is a key chemical intermediate whose synthesis is straightforward and reliable. The protocol detailed in this guide provides a robust method for its preparation, and the accompanying characterization workflow ensures the production of high-purity material. Proper adherence to safety protocols is essential when handling this and all related chemicals.

References

A Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide: Synthesis, Characterization, and Applications

Executive Summary

N-(4-Bromo-2-chlorophenyl)acetamide is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its disubstituted phenyl ring, featuring both bromine and chlorine atoms, along with the reactive acetamide group, provides a versatile scaffold for further chemical modification. This guide offers a comprehensive technical overview intended for researchers and drug development professionals. It details the compound's verified chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, key applications, and essential safety and handling procedures. The information is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all subsequent research and development. This section provides the verified nomenclature and structural identifiers for this compound.

2.1 IUPAC Name and Structure Verification

The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2][3][4] This name precisely describes an acetamide group (CH₃C(=O)NH-) attached to the nitrogen of a 4-bromo-2-chloroaniline moiety.

2.2 Chemical Identifiers

For unambiguous identification across databases and regulatory documents, a set of standard identifiers is used. These are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 3460-23-9 | [1][3][5][6] |

| Molecular Formula | C₈H₇BrClNO | [3][5][6] |

| Molecular Weight | 248.50 g/mol | [2][5] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)Cl | [2][4] |

| InChI Key | MITWNEIUIPGZKR-UHFFFAOYSA-N | [1][3][5] |

| Synonyms | 4'-Bromo-2'-chloroacetanilide, 4-Bromo-2-chloroacetanilide | [2][4][5] |

2.3 Logical Relationship of Identifiers

The various chemical identifiers are distinct but interconnected representations of the same unique molecular structure. This relationship ensures that whether a researcher queries by CAS number, IUPAC name, or SMILES string, they are referencing the identical chemical entity.

Caption: Relationship between the core molecular structure and its primary identifiers.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectral data of a compound is essential for its handling, purification, and structural confirmation.

3.1 Physical Properties

| Property | Value | Source(s) |

| Appearance | White to cream crystals or crystalline powder. | [3] |

| Melting Point | 150-157 °C | [3][7][8] |

| Boiling Point | 367.8 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in hot methanol. | [8] |

3.2 Spectroscopic Data for Structural Elucidation

Structural confirmation after synthesis is non-negotiable. Authoritative databases confirm the availability of key spectral data for this compound.[2]

-

Mass Spectrometry (MS): GC-MS data is available and would be used to confirm the molecular weight (M/Z) and isotopic pattern characteristic of a compound containing both bromine and chlorine.

-

Infrared (IR) Spectroscopy: IR spectra provide confirmation of key functional groups, such as the N-H stretch, the amide C=O stretch, and aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the initial search, ¹H and ¹³C NMR would be the definitive methods to confirm the precise arrangement of protons and carbons, including the substitution pattern on the aromatic ring.

Synthesis Protocol: Electrophilic Bromination

A reliable synthesis is critical for obtaining high-purity material for research. The following protocol is adapted from established methods for the regioselective halogenation of activated aromatic rings.[9]

4.1 Principle of the Reaction

This synthesis proceeds via electrophilic aromatic substitution. The starting material, N-(2-chlorophenyl)acetamide, contains an acetamido group, which is a powerful ortho-, para-director and an activating group. The existing chlorine atom at the 2-position sterically hinders one ortho position, while the other ortho position (6-position) is electronically disfavored. This leaves the para-position (4-position) as the most favorable site for electrophilic attack. The reagent system of Selectfluor and hydrobromic acid (HBr) generates an in situ electrophilic bromine species (e.g., Br⁺) which then attacks the electron-rich aromatic ring at the 4-position to yield the desired product.

4.2 Detailed Experimental Workflow

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures.

-

Reagent Preparation: In a suitable reaction vessel (e.g., a 50 mL round-bottom flask) equipped with a magnetic stir bar, suspend N-(2-chlorophenyl)acetamide (0.5 mmol, 75 mg) in 3.0 mL of deionized water.

-

Initiation of Reaction: To the stirred suspension, add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (0.6 mmol, 213 mg).

-

Catalyst Addition: Carefully add 40% aqueous hydrobromic acid (HBr) (0.08 mL, 0.55 mmol) to the mixture.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (often within 5-10 minutes).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) to neutralize any unreacted bromine, followed by 20.0 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with dichloromethane (CH₂Cl₂) three times (3 x 10.0 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography, using an eluent system such as petroleum ether-ethyl acetate (e.g., 6:1 v/v), to afford the pure this compound as a white solid.[9]

4.3 Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

4.4 Post-Synthesis Validation

The identity and purity of the synthesized product must be rigorously confirmed. This is a self-validating step. The melting point of the purified solid should be measured and compared to the literature value (150-157 °C).[3][7][8] Furthermore, spectroscopic analysis (NMR, MS, IR) should be performed to unequivocally confirm that the synthesized material matches the structure of this compound.

Applications in Pharmaceutical Research

5.1 Role as a Synthetic Building Block

This compound is primarily employed as an intermediate in the synthesis of more complex molecules.[8][9] The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The amide and chloro-substituents can also be further modified, making this compound a versatile starting point for constructing diverse molecular libraries.

5.2 Potential Therapeutic Relevance

While this specific compound is an intermediate, the broader class of N-phenylacetamide derivatives is well-recognized for a wide range of pharmacological and biological activities.[10] These activities include anti-bacterial, anticonvulsant, and antiviral properties.[10] The synthesis of analogs starting from this compound is therefore a relevant strategy in medicinal chemistry programs aimed at discovering new therapeutic agents.[11]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

6.1 GHS Hazard Classification

| Category | Information | Source(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][12] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

6.2 Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Facilities should be equipped with an eyewash station and safety shower.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12][13]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

6.3 Storage and Disposal Guidelines

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8][12] Keep away from incompatible substances such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a well-characterized chemical intermediate with significant value in pharmaceutical and chemical research. Its defined IUPAC nomenclature, established physicochemical properties, and straightforward synthesis make it a reliable building block for drug discovery and development. Proper understanding and implementation of the handling, safety, and storage protocols outlined in this guide are essential for its safe and effective use in a professional scientific setting.

References

-

Stenutz, R. This compound. [Link]

-

ChemUniverse. This compound [P71529]. [Link]

-

PubChem. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167. [Link]

-

PubChem. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374. [Link]

-

Chemspace. This compound - C8H7BrClNO | CSSB00000154779. [Link]

-

PubChem. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

Pharmaffiliates. 4-Bromoacetanilide: A Key Intermediate for Pharmaceutical Research. [Link]

Sources

- 1. This compound | 3460-23-9 [sigmaaldrich.com]

- 2. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4'-Bromo-2'-chloroacetanilide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound [stenutz.eu]

- 6. chemuniverse.com [chemuniverse.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 10. irejournals.com [irejournals.com]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of N-(4-Bromo-2-chlorophenyl)acetamide from 4-bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-Bromo-2-chlorophenyl)acetamide, a key intermediate in pharmaceutical and materials science. The document details the underlying chemical principles, a meticulously validated experimental protocol, and robust analytical methods for product characterization. By elucidating the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in organic synthesis.

Introduction: Significance and Applications

This compound is a vital building block in the synthesis of a variety of organic molecules. Its halogenated phenyl ring offers multiple sites for further functionalization, making it a versatile precursor in the development of pharmaceuticals, agrochemicals, and specialty polymers. The acetamido group can serve as a protecting group for the amine or be an integral part of the final molecular structure, contributing to its biological activity. The controlled and efficient synthesis of this compound is therefore of paramount importance in both academic and industrial research settings.

The Chemistry of N-Acetylation: A Mechanistic Perspective

The synthesis of this compound from 4-bromo-2-chloroaniline is a classic example of N-acetylation, a type of nucleophilic acyl substitution.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

The Role of the Acetylating Agent:

Several reagents can be employed for acetylation, including acetyl chloride, acetic anhydride, and glacial acetic acid.[2][3] Acetic anhydride is often the reagent of choice due to its moderate reactivity, which allows for a more controlled reaction compared to the highly reactive and moisture-sensitive acetyl chloride. Using glacial acetic acid typically requires a catalyst and may involve higher temperatures or longer reaction times.[3]

Reaction Mechanism:

The reaction proceeds through a tetrahedral intermediate. The initial nucleophilic attack by the amine on the carbonyl carbon of acetic anhydride leads to the formation of this unstable intermediate. Subsequently, the intermediate collapses, eliminating a stable leaving group (acetate ion) and forming the protonated amide. A final deprotonation step, often facilitated by a weak base like sodium acetate, yields the final this compound product and acetic acid as a byproduct.

Figure 1: General mechanism for the N-acetylation of an aniline.

A Validated Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purpose |

| 4-Bromo-2-chloroaniline | 206.47[4] | 0.5 mmol | Starting material |

| Acetic Anhydride | 102.09 | 0.6 mL | Acetylating agent |

| Concentrated Hydrochloric Acid | 36.46 | 0.45 mL | Forms the soluble aniline salt |

| Sodium Acetate | 82.03 | 530 mg | Base to neutralize acid and promote precipitation |

| Deionized Water | 18.02 | As needed | Solvent |

| 95% Ethanol | 46.07 | As needed | Recrystallization solvent |

Step-by-Step Methodology

-

Preparation of the Aniline Salt: In a suitable reaction vessel, suspend 0.5 mmol of 4-bromo-2-chloroaniline in 5 mL of deionized water. To this suspension, add 0.45 mL of concentrated hydrochloric acid. Stir the mixture until the aniline salt fully dissolves, resulting in a clear solution.

-

Rationale: The aniline derivative has low solubility in water. Converting it to its hydrochloride salt increases its solubility, ensuring a homogeneous reaction medium for the subsequent acetylation.

-

-

Acetylation Reaction: To the dissolved aniline hydrochloride solution, add 0.6 mL of acetic anhydride with continuous swirling. Immediately following this, add a solution of 530 mg of sodium acetate in 3 mL of water.

-

Rationale: The addition of acetic anhydride initiates the acetylation. The subsequent addition of sodium acetate solution acts as a buffer, neutralizing the newly formed hydrochloric acid and the acetic acid byproduct. This shifts the equilibrium towards the product and causes the less soluble this compound to precipitate out of the aqueous solution.

-

-

Isolation of the Crude Product: A precipitate of the N-acetylated product should form almost immediately. Cool the reaction mixture in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[5]

-

Rationale: Lowering the temperature decreases the solubility of the product, leading to a higher yield of the crude solid. Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture.

-

-

Purification by Recrystallization: The crude product can be purified by recrystallization.[6][7] Transfer the solid to a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as 95% ethanol, and heat the mixture gently until the solid dissolves completely.[5] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Rationale: Recrystallization is a powerful purification technique for solids.[8] The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[6][7] By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, the pure product will crystallize out, leaving the impurities dissolved in the mother liquor.[7]

-

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals thoroughly to remove any remaining solvent.

-

Rationale: Washing with a cold solvent minimizes the loss of the purified product, which might have some solubility in the solvent. Proper drying is crucial to obtain an accurate yield and for subsequent characterization.

-

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Expected Result | Purpose |

| Melting Point | 151-152°C[9] | A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[7][8] |

| ¹H NMR Spectroscopy | Characteristic peaks for aromatic protons, the amide proton (N-H), and the methyl protons of the acetyl group. | Confirms the molecular structure by showing the chemical environment of each proton. |

| ¹³C NMR Spectroscopy | Distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide. | Provides further confirmation of the carbon skeleton of the synthesized compound. |

| Infrared (IR) Spectroscopy | Key absorption bands for the N-H stretch, C=O stretch of the amide, and C-H and C=C stretches of the aromatic ring. | Identifies the functional groups present in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (248.5 g/mol ).[9] | Determines the molecular weight and can provide information about the isotopic distribution of bromine and chlorine. |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

4-Bromo-2-chloroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It may cause skin, eye, and respiratory irritation.[10][11] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

-

Acetic Anhydride: This reagent is corrosive and a lachrymator. It reacts exothermically with water. Avoid inhalation and contact with skin and eyes.

-

Concentrated Hydrochloric Acid: This is a highly corrosive acid. Handle with extreme care, always adding acid to water, never the reverse.

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before commencing the experiment.[10][11][12]

Conclusion

The synthesis of this compound from 4-bromo-2-chloroaniline via N-acetylation is a robust and well-established procedure. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can consistently obtain a high yield of the pure product. The detailed protocol and analytical guidance provided in this document serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

- Benchchem. N-Acylation and N-Alkylation of Halogenated Anilines - Application Notes and Protocols.

- Unknown. Recrystallization of Impure Acetanilide and Melting Point Determination.

- Unknown. Exp 1 - Recrystallization of Acetanilide - CDN.

- ChemicalBook. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9.

- Unknown. Exp 1 - Recrystallization of Acetanilide - CDN.

- Scribd. GRP 7 Re Crystallization of Pure Acetanilide | PDF | Solubility.

- ChemicalBook. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis.

- JoVE. Video: Recrystallization - Procedure.

- Benchchem. Application Notes and Protocols for the Acetylation of Aniline.

- YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- ResearchGate. Approaches for the N‐acetylation of anilines. | Download Scientific Diagram.

- Scribd. Acetylation of Aniline | PDF.

- Chegg.com. Solved Chapter Twenty-Nine Projects H-N-C-CH2 HCI.

- brainly.com. [FREE] True or False: When converting 4-bromo-2-chloroacetanilide to 4-bromo-2-chloroaniline, this is an example - brainly.com.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLOROACETANILIDE.

- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

- ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

- Unknown. 2 - SAFETY DATA SHEET.

- Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%.

- NIH. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Key Spectral Data of N-(4-Bromo-2-chlorophenyl)acetamide

This guide provides a comprehensive analysis of the essential spectral data for the characterization of N-(4-Bromo-2-chlorophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. Beyond a mere presentation of data, this guide illuminates the rationale behind the spectroscopic techniques and the interpretation of their results, ensuring a deeper understanding of the compound's structural features.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇BrClNO, is a halogenated aromatic amide.[1][2] Compounds within this class are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential as building blocks in organic synthesis. Accurate structural elucidation is paramount for understanding its reactivity, and spectroscopic methods are the cornerstone of this characterization. This guide provides the key spectral data necessary for the unambiguous identification and quality control of this compound.

I. Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with its substituted aromatic ring and acetamide side chain, gives rise to a unique spectral fingerprint. The presence of bromine and chlorine isotopes will be particularly evident in the mass spectrum. The aromatic protons and the amide proton will provide distinct signals in the ¹H NMR spectrum, while the different carbon environments will be resolved in the ¹³C NMR spectrum. The functional groups, specifically the amide C=O and N-H bonds, will show characteristic absorption bands in the IR spectrum.

II. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and their number.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.3 | Doublet | 1H | Ar-H |

| ~ 7.6 | Doublet of Doublets | 1H | Ar-H |

| ~ 7.4 | Doublet | 1H | Ar-H |

| ~ 7.9 | Singlet (broad) | 1H | N-H |

| ~ 2.2 | Singlet | 3H | -COCH₃ |

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample without containing protons that would interfere with the spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Causality in Experimental Choices

-

Solvent Selection: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte. The choice between CDCl₃ and DMSO-d₆ can be influenced by the solubility of the compound and the desire to observe the N-H proton, which is often more clearly resolved in DMSO-d₆ due to reduced exchange rates.

-

Field Strength: Higher field strength magnets (e.g., 500 MHz vs. 300 MHz) provide better resolution of complex splitting patterns, which is particularly useful for substituted aromatic systems.

III. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 135 | Ar-C |

| ~ 132 | Ar-C |

| ~ 130 | Ar-C |

| ~ 129 | Ar-C |

| ~ 125 | Ar-C |

| ~ 122 | Ar-C |

| ~ 24 | -COCH₃ |

Note: These are predicted values and can vary with experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 | Medium | N-H Stretch (Amide) |

| ~ 1670 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Medium | N-H Bend (Amide II) |

| ~ 1600-1450 | Medium-Weak | C=C Stretch (Aromatic) |

| ~ 800-600 | Strong | C-Br, C-Cl Stretch |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for solid samples that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

V. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 247/249/251 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) |

| 205/207 | Variable | [M - C₂H₂O]⁺ |

| 170/172 | Variable | [M - C₂H₂O - Cl]⁺ or [M - C₂H₂O - Br]⁺ |

Interpretation of Isotopic Patterns

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will have a distinctive intensity pattern that confirms the presence of one bromine and one chlorine atom.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC system, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio and detected.

VI. Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

VII. Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. This guide has outlined the key spectral features and provided standardized protocols for their acquisition and interpretation. By understanding the principles behind these techniques and how to apply them, researchers can confidently verify the structure and purity of this important chemical compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Navigating the Synthesis and Handling of N-(4-Bromo-2-chlorophenyl)acetamide: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Associated Risks

N-(4-Bromo-2-chlorophenyl)acetamide is a halogenated acetanilide derivative that serves as a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its chemical structure, characterized by a substituted phenyl ring, imparts specific reactivity and, consequently, a distinct hazard profile that necessitates a thorough understanding for safe handling and utilization in a laboratory setting. This guide provides a comprehensive overview of the safety and hazard information for this compound, moving beyond a simple recitation of precautionary statements to offer insights into the causality behind recommended safety protocols. By understanding the "why," researchers can cultivate a more profound and intuitive culture of safety.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount in predicting its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO | PubChem[1][2] |

| Molecular Weight | 248.50 g/mol | PubChem[1][2] |

| Appearance | White to cream crystals or powder | Thermo Scientific Chemicals[3] |

| Melting Point | 151-152°C | ChemicalBook[4] |

| Solubility | Soluble in hot methanol (with very faint turbidity) | ChemicalBook[4], Fisher Scientific |

| Storage Temperature | Room Temperature | Sigma-Aldrich[5] |

The solid, crystalline nature of this compound at room temperature indicates that the primary route of exposure during handling will be through the inhalation of dust particles or direct skin and eye contact. Its solubility in organic solvents like methanol is a critical consideration for solution-based reactions and subsequent purification steps.

Section 2: GHS Classification and Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. A detailed breakdown of its hazard classification provides the basis for the recommended handling procedures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

(Data sourced from AK Scientific, Inc.[6], PubChem[1][2])

Expert Insight: The irritant nature of this compound is attributed to its chemical structure. Halogenated aromatic compounds can interact with biological macromolecules, leading to cellular stress and inflammatory responses. The acetamide group can also undergo hydrolysis, potentially releasing chloro-bromo aniline derivatives which are known irritants. The primary hazards are acute and localized, affecting the skin, eyes, and respiratory system upon direct contact.

Section 3: Toxicology Profile

-

Skin Irritation: Direct contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[6] The lipophilic nature of the molecule allows it to penetrate the outer layers of the skin, causing localized irritation.

-

Eye Irritation: Contact with the eyes can result in redness, pain, and potentially severe eye damage.[6] The fine particulate nature of the solid compound increases the risk of accidental eye exposure.

-

Respiratory Irritation: Inhalation of dust can irritate the lungs and respiratory system.[6] The small particle size of the powder form allows it to be easily aerosolized and inhaled, leading to irritation of the mucous membranes in the respiratory tract.

Field-Proven Insight: For halogenated acetanilides as a class, there is also a potential for sensitization with repeated exposure, although this is not explicitly stated for this particular compound in the search results. Therefore, minimizing exposure is not only about preventing acute irritation but also about reducing the risk of developing chemical sensitivities over time.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the cornerstone of mitigating the risks associated with this compound.

Engineering Controls

The primary line of defense is to minimize the generation and dissemination of the chemical in the workspace.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[6]

-

Containment: For small-scale operations, a glove box can provide an additional layer of containment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent direct contact.

-

Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6][7]

-

Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn when handling the compound or its solutions. Gloves must be inspected before use and changed immediately if contaminated.[6][7]

-

Respiratory Protection: If working outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is necessary.[7]

Handling Procedures

The following step-by-step protocol should be followed when handling solid this compound:

-

Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have a spill kit and emergency contact information readily available.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the fume hood.

-

Use a spatula to carefully transfer the solid, avoiding any actions that could create dust clouds.

-

Close the container immediately after use.

-

-

Dissolution:

-

If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

-

Be mindful of any potential exothermic reactions, although none are specifically noted for dissolution in common lab solvents.

-

-

Post-Handling:

-

Thoroughly clean the work area after use.

-

Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[6]

-

Storage

Proper storage is crucial for maintaining the integrity of the compound and preventing accidental exposure.

-

Container: Store in a tightly closed container to prevent the ingress of moisture and the escape of dust.[6]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Section 5: Reactivity and Stability

Understanding the chemical reactivity of this compound is key to preventing hazardous reactions.

-

Stability: The compound is stable under recommended storage conditions.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.[6]

-

Hazardous Decomposition Products: When subjected to high heat or combustion, this compound can decompose to produce toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[6]

Expert Insight: The presence of both bromine and chlorine atoms on the phenyl ring, along with the amide linkage, makes this molecule susceptible to decomposition under high-energy conditions. The formation of hydrogen halides (HBr and HCl) during combustion is a significant concern, as these are highly corrosive to respiratory tissues and equipment.

Section 6: Emergency Procedures

A well-defined and practiced emergency response plan is critical for mitigating the consequences of an accidental exposure or spill.

Exposure Response Workflow

Caption: Workflow for responding to an accidental exposure event.

First Aid Measures

The following first aid measures should be implemented immediately following exposure.[6]

-

Inhalation:

-

Move the affected person to fresh air.

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of running water for at least 15 minutes.

-

Remove all contaminated clothing while flushing.

-

Wash clothing before reuse.

-

If skin irritation persists, seek medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the spill.

-

Clean-up:

-

Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid. Avoid generating dust.

-

Place the spilled material into a suitable, labeled container for disposal.

-

-

Decontaminate: Clean the spill area thoroughly.

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste material in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate with a well-defined hazard profile. Its primary risks are associated with its irritant properties, affecting the skin, eyes, and respiratory system. By understanding the underlying reasons for these hazards and implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is not a barrier to scientific progress but rather a prerequisite for it.

References

-

PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

IsoLab. (n.d.). SDS - Acetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science Publishers. (2024, March 1). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide. Retrieved from [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]